Thallic sulfate

Descripción general

Descripción

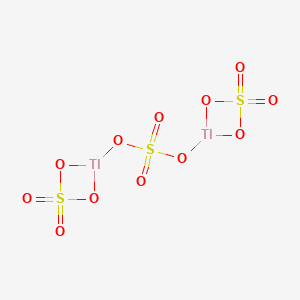

Thallic sulfate, also known as thallium(III) sulfate, is a chemical compound with the formula Tl₂(SO₄)₃. It is a white crystalline solid that is highly soluble in water. This compound is known for its high toxicity and has historically been used in various industrial applications, although its use has declined due to safety concerns.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thallic sulfate can be synthesized by reacting thallium(III) oxide (Tl₂O₃) with sulfuric acid (H₂SO₄). The reaction is typically carried out under controlled conditions to ensure the complete dissolution of thallium(III) oxide and the formation of this compound crystals.

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of thallium(I) sulfate (Tl₂SO₄) using strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄). The resulting this compound is then purified through crystallization processes.

Análisis De Reacciones Químicas

Types of Reactions: Thallic sulfate undergoes various chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent, converting other substances to higher oxidation states.

Reduction: It can be reduced to thallium(I) sulfate or elemental thallium using reducing agents such as hydrogen sulfide (H₂S) or zinc (Zn).

Substitution: this compound can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

Reduction: Reducing agents such as hydrogen sulfide (H₂S) or zinc (Zn).

Substitution: Various anions like chloride (Cl⁻) or nitrate (NO₃⁻) under acidic conditions.

Major Products:

Oxidation: Higher oxidation state compounds.

Reduction: Thallium(I) sulfate (Tl₂SO₄) or elemental thallium (Tl).

Substitution: Compounds like thallium(III) chloride (TlCl₃) or thallium(III) nitrate (Tl(NO₃)₃).

Aplicaciones Científicas De Investigación

Thallic sulfate has several applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a source of thallium ions in analytical chemistry.

Biology: Employed in studies involving the biological effects of thallium compounds, particularly their toxicity and interaction with biological systems.

Medicine: Historically used in medical treatments, although its use has declined due to its high toxicity.

Industry: Utilized in the production of special glasses, semiconductors, and other materials requiring thallium compounds.

Mecanismo De Acción

Thallic sulfate can be compared with other thallium compounds such as thallium(I) sulfate (Tl₂SO₄) and thallium(III) chloride (TlCl₃). While all these compounds contain thallium, they differ in their oxidation states and chemical properties. This compound (Tl₂(SO₄)₃) is unique due to its higher oxidation state (+3) compared to thallium(I) sulfate (+1). This higher oxidation state makes this compound a stronger oxidizing agent and more reactive in certain chemical reactions.

Comparación Con Compuestos Similares

- Thallium(I) sulfate (Tl₂SO₄)

- Thallium(III) chloride (TlCl₃)

- Thallium(III) nitrate (Tl(NO₃)₃)

Thallic sulfate’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications, despite its high toxicity.

Actividad Biológica

Thallic sulfate, a compound of thallium, has garnered attention due to its significant biological activity and toxicity. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Overview of this compound

This compound () is an inorganic compound that contains thallium in its +3 oxidation state. It is known for its high toxicity, which poses risks to human health and the environment. Thallium ions can mimic potassium ions due to their similar ionic radii and charge, leading to various biological interactions.

Mechanisms of Toxicity

The biological activity of this compound is primarily characterized by its toxic effects on cellular processes. Key mechanisms include:

- Disruption of Potassium Homeostasis : Thallium ions can enter cells through potassium channels, disrupting potassium-dependent processes such as enzyme activity and cellular respiration .

- Mitochondrial Dysfunction : Thallium interferes with mitochondrial function by inhibiting critical enzymes in the electron transport chain, leading to decreased ATP production and increased oxidative stress .

- Genotoxic Effects : Studies have shown that thallium can induce DNA damage and chromosomal abnormalities in human cells, contributing to genetic instability .

- Oxidative Stress : Thallium exposure results in the generation of reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA .

Case Studies

Several case studies illustrate the biological effects of this compound:

- Acute Poisoning Incidents : A notable case involved a patient who ingested 200 mg of thallium sulfate. Analysis revealed significant increases in binucleated cells with micronuclei, indicating severe genotoxic effects .

- Longitudinal Study on Children : A seven-year study documented neurological and gastrointestinal dysfunctions in children exposed to thallium-containing pesticides. Symptoms included memory impairment and cardiovascular abnormalities .

- Animal Models : Research involving Sprague-Dawley rats exposed to thallium sulfate demonstrated significant histopathological changes in kidneys and other organs after prolonged exposure. The study established a lowest-observed-adverse-effect level (LOAEL) at 0.002% concentration .

Toxicological Data

The following table summarizes key findings from toxicological studies on this compound:

| Study Reference | Dose (mg/kg) | Observed Effects | Duration |

|---|---|---|---|

| Stoltz et al. (1986) | 0.20 | No neurological effects observed | 90 days |

| Aoyama et al. (1988) | 0.2–1.6 | Increased lipid peroxidation in embryos | Developmental |

| Reed et al. (1963) | Varies | Neurological dysfunctions in children | Long-term |

Mechanistic Insights

Research has elucidated several mechanistic pathways through which this compound exerts its toxic effects:

- Inhibition of Enzymatic Activity : Thallium binds to sulfhydryl groups in enzymes, inhibiting their function and disrupting metabolic pathways .

- Induction of Apoptosis : Thallium alters the balance of pro-apoptotic and anti-apoptotic proteins in mitochondria, leading to cell death through apoptosis .

Propiedades

IUPAC Name |

thallium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Tl/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBMHLIYMZRCNK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tl+3].[Tl+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl2(SO4)3, O12S3Tl2 | |

| Record name | Thallium(III) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Thallium(III)_sulfate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890770 | |

| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cannot be isolated because it is extremely unstable; [HSDB] | |

| Record name | Thallic sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/, TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/, Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/ | |

| Record name | THALLIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

16222-66-5 | |

| Record name | Thallic sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016222665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, thallium(3+) salt (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithallium tris(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLIC SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L51999Z6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THALLIC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6359 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.